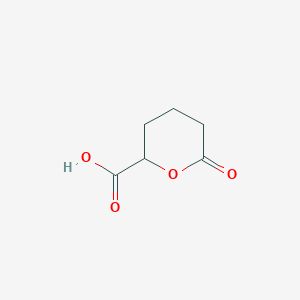

6-Oxooxane-2-carboxylicacid

Description

Contextualization within Oxane and Lactone Chemistry

The foundational structure of 6-Oxooxane-2-carboxylic acid is the oxane ring, a saturated six-membered cyclic ether. wikipedia.orgdrugbank.com Oxanes are prevalent in many natural products and are considered important scaffolds in medicinal chemistry. ontosight.ai The IUPAC preferred name for the parent ring, tetrahydropyran (B127337), is now oxane. wikipedia.org The presence of the oxygen atom in the ring influences the molecule's conformation and reactivity.

The defining feature of 6-Oxooxane-2-carboxylic acid is the lactone functionality. Lactones are cyclic esters formed by the intramolecular esterification of a hydroxycarboxylic acid. wikipedia.orgbritannica.com The nomenclature of lactones often uses Greek letters to indicate the size of the ring, with δ-lactones, such as the one in the title compound, having a six-membered ring. wikipedia.org Lactones are a significant class of compounds with a wide range of biological activities. mdpi.comkoreascience.krresearchgate.net

Significance of the 6-Oxooxane-2-carboxylic Acid Scaffold in Organic Synthesis and Biochemical Studies

The 6-Oxooxane-2-carboxylic acid scaffold serves as a versatile building block in organic synthesis. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and alcohols, providing a handle for further molecular elaboration. numberanalytics.comnumberanalytics.com The ketone functionality offers a site for nucleophilic attack, allowing for the introduction of various substituents and the construction of more complex molecular architectures. Furthermore, the lactone ring can be opened under hydrolytic conditions to yield a linear hydroxy acid, providing another avenue for synthetic diversification.

From a biochemical perspective, the lactone motif is present in numerous biologically active natural products. mdpi.comuwm.edu.pl Terpenoids possessing lactone moieties, for instance, are known for their cytotoxic, anti-inflammatory, and antimicrobial activities. mdpi.com The structural features of 6-Oxooxane-2-carboxylic acid, including its potential for hydrogen bonding and ionic interactions, suggest its potential to interact with biological targets such as enzymes and receptors. ontosight.ai While specific studies on this exact molecule are limited, the broader class of lactones has been shown to exhibit a range of biological effects, including acting as signaling molecules in bacteria. frontiersin.org

Overview of Existing Research Landscape and Knowledge Gaps Pertaining to 6-Oxooxane-2-carboxylic Acid

The research landscape for 6-Oxooxane-2-carboxylic acid itself is still developing. However, extensive research exists on the synthesis and biological activities of related oxane and lactone-containing compounds. Various synthetic methods have been developed for the preparation of lactones, including the oxidation of diols and the cyclization of hydroxy acids. acs.orgnih.govorganic-chemistry.org

A significant knowledge gap exists regarding the specific biological activities and potential therapeutic applications of 6-Oxooxane-2-carboxylic acid. While the broader class of lactones is known for its diverse bioactivities, the specific effects of the combination of the oxo and carboxylic acid functionalities on the oxane ring are not well understood. mdpi.comkoreascience.krresearchgate.net Further research is needed to explore the synthesis of a variety of derivatives of this scaffold and to systematically evaluate their biological profiles. The development of new synthetic methodologies to access this and related structures would also be a valuable contribution to the field. Moreover, there is a lack of comprehensive studies on the metabolic fate and potential toxicity of this specific compound, which are crucial for any future development in medicinal chemistry. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H8O4 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

6-oxooxane-2-carboxylic acid |

InChI |

InChI=1S/C6H8O4/c7-5-3-1-2-4(10-5)6(8)9/h4H,1-3H2,(H,8,9) |

InChI Key |

AHBZKPFCWUEJMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC(=O)C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 6 Oxooxane 2 Carboxylic Acid

De Novo Synthesis Approaches to the 6-Oxooxane-2-carboxylic Acid Core

The formation of the 6-oxooxane-2-carboxylic acid framework can be achieved through a variety of synthetic strategies, including multi-step linear and convergent routes, cyclization reactions, and oxidative methods.

Multi-Step Linear and Convergent Synthetic Routes

Multi-step synthetic sequences are often required to construct the necessary precursors for the formation of the 6-oxooxane-2-carboxylic acid ring. These can be designed in both a linear and convergent fashion.

A linear synthesis might involve the sequential elaboration of a simple starting material. For example, a synthetic route could begin with the alkylation of a malonic ester derivative, followed by a series of transformations to introduce the required hydroxyl and carboxylic acid functionalities prior to the final ring-closing step.

In contrast, a convergent synthesis would involve the separate synthesis of two or more fragments of the target molecule, which are then combined at a later stage. This approach can be more efficient for complex molecules. For 6-oxooxane-2-carboxylic acid, a convergent strategy could involve the synthesis of a suitable aldehyde-containing fragment and a separate fragment containing a nucleophilic component, which are then joined before cyclization.

Cyclization Reactions in 6-Oxooxane-2-carboxylic Acid Formation

The most direct method for the formation of the δ-lactone ring of 6-oxooxane-2-carboxylic acid is through the intramolecular cyclization of a suitable acyclic precursor. The key reaction is an intramolecular esterification of a 5-hydroxy-2-carboxyalkanoic acid derivative. This process is typically acid-catalyzed and involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid, leading to the formation of the six-membered ring.

Another cyclization approach involves the reaction of halocarboxylic acids, where an intramolecular nucleophilic substitution reaction leads to the formation of the lactone ring. researchgate.net

Oxidative Strategies in the Preparation of 6-Oxooxane-2-carboxylic Acid Analogues

Oxidative reactions provide a powerful means of synthesizing the 6-oxooxane ring system. A prominent example is the Baeyer-Villiger oxidation of a substituted cyclopentanone. chemicalbook.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, expanding the ring to form the corresponding δ-lactone. The regioselectivity of this oxidation is a key consideration in the synthesis of substituted lactones.

Another oxidative approach is the dehydrogenation of a corresponding diol, such as a substituted 1,5-pentanediol, using a suitable catalyst. kyoto-u.ac.jp This method has been successfully employed for the synthesis of δ-valerolactone and can be adapted for its derivatives. kyoto-u.ac.jp Furthermore, the oxidation of a 5-hydroxypentanal (B1214607) derivative can also yield the desired lactone. kyoto-u.ac.jp

Functional Group Interconversions and Modifications of 6-Oxooxane-2-carboxylic Acid

The presence of both a carboxylic acid and a lactone (cyclic ester) in 6-oxooxane-2-carboxylic acid allows for a wide range of chemical modifications at these two distinct functional groups.

Carboxylic Acid Group Transformations

The carboxylic acid moiety is a versatile functional group that can be converted into a variety of other functionalities. jackwestin.com These transformations are crucial for the synthesis of diverse derivatives of 6-oxooxane-2-carboxylic acid.

Esterification: The carboxylic acid can be readily converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using other esterification agents. jackwestin.commsu.edu

Amide Formation: Reaction of the carboxylic acid with an amine, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding amide. youtube.comnih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comelte.hu

Decarboxylation: Under certain conditions, the carboxyl group can be removed in a process known as decarboxylation, which releases carbon dioxide. msu.eduprinceton.edu

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |

| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Amide (-CONR'R'') |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride (-COCl) |

This table provides a summary of common transformations of the carboxylic acid group.

Carbonyl Group Chemical Modifications

The carbonyl group of the lactone is also susceptible to a range of chemical modifications. However, many reactions at the lactone carbonyl can lead to ring-opening.

Reduction: Similar to the carboxylic acid, the lactone can be reduced. Using a strong reducing agent like LiAlH₄ will typically open the ring to form a diol.

Ring-Opening Polymerization: The lactone can undergo ring-opening polymerization, where the cyclic ester is opened to form a polyester. fiveable.me This reaction is of significant interest in polymer chemistry. fiveable.me

Reaction with Nucleophiles: Strong nucleophiles, such as Grignard reagents, will typically add to the carbonyl group, leading to the opening of the lactone ring and the formation of a diol with the incorporation of the nucleophile.

It is important to note that selective modification of one functional group in the presence of the other requires careful selection of reagents and reaction conditions.

Ring System Derivatization

The derivatization of the 6-oxooxane-2-carboxylic acid ring system is crucial for modifying its physicochemical properties and for creating analogues with novel functionalities. Strategies primarily target the lactone ring and the alpha-position relative to the carboxylic acid.

One key derivatization involves the introduction of an exocyclic double bond at the alpha-position to yield α-methylene-δ-valerolactone derivatives. This transformation can be achieved via a gas-phase reaction of the parent δ-valerolactone with formaldehyde (B43269) over alkaline earth oxide catalysts like calcium oxide (CaO) supported on silica. rsc.org This method demonstrates high selectivity under optimized conditions, providing a valuable monomer for subsequent polymerization or further functionalization. rsc.org

Other derivatization approaches focus on the carboxylic acid group itself, which can be converted into a variety of functional groups such as esters or amides using standard organic synthesis techniques. colostate.eduthermofisher.com For instance, esterification can be accomplished using alcohols in the presence of an acid catalyst or via activation with reagents like thionyl chloride. unca.edu Amide formation is often promoted by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole. thermofisher.comnih.gov These modifications not only alter the molecule's properties but also serve as handles for attaching it to other molecules or solid supports.

Asymmetric Synthesis and Chiral Resolution Techniques for 6-Oxooxane-2-carboxylic Acid Enantiomers

The stereochemistry at the C2 position of 6-oxooxane-2-carboxylic acid is critical for its application in stereospecific synthesis. Consequently, significant research has been directed towards the development of methods for producing enantiomerically pure forms of this compound and related chiral δ-lactones.

Enantioselective Synthetic Routes to Chiral 6-Oxooxane-2-carboxylic Acid

Enantioselective synthesis provides a direct route to chiral δ-lactones, often by the asymmetric reduction of a precursor keto acid or ketoester. This avoids the 50% theoretical yield limit of classical resolution.

One powerful strategy is the asymmetric hydrogenation of ketoesters using chiral metal catalysts. Iridium complexes featuring ferrocene-based chiral ligands have been shown to effectively catalyze the hydrogenation of various ketoesters, leading to the corresponding chiral lactones in excellent yields and with high enantioselectivities (up to 99% ee). rsc.org This approach is applicable to the ketoester precursor of 6-oxooxane-2-carboxylic acid, offering a direct and efficient pathway to the desired enantiomer.

Another innovative approach involves biocatalysis with engineered enzymes. Structure-guided directed evolution has been used to develop variants of carbonyl reductases, such as SmCRM5 from Serratia marcescens, which exhibit high specific activity and stereoselectivity for producing chiral δ-lactones from 5-oxocarboxylic acids. rsc.org This biocatalytic reduction can achieve high enantiomeric excess (up to 99%) and impressive space-time yields, presenting a green and cost-effective alternative to heavy metal catalysis. rsc.org

The table below summarizes key enantioselective methods applicable to the synthesis of chiral δ-lactones.

| Method | Catalyst/Enzyme | Substrate Type | Key Features | Yield (%) | Enantiomeric Excess (ee) (%) |

| Asymmetric Hydrogenation | Chiral Iridium Complexes | Ketoesters | High efficiency and selectivity | Up to 99 | Up to 99 rsc.org |

| Biocatalytic Reduction | Engineered Carbonyl Reductase (e.g., SmCRM5) | 5-Oxocarboxylic Acids | Green, cost-effective, high STY | High | Up to 99 rsc.org |

| Orthogonal Tandem Catalysis | Rhodium and Silver Catalysts | Meldrum's acid derivatives and alkynes | One-pot synthesis of functionalized δ-lactones | High | Up to 99 nih.gov |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Ynals and functionalized phenols | Access to complex, saddle-shaped lactones | Good | 92-97 nih.gov |

Enzymatic Resolution of 6-Oxooxane-2-carboxylic Acid and its Precursors

Enzymatic kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. This method leverages the stereoselectivity of enzymes, most commonly lipases and esterases, which preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.

For δ-lactones and their precursors, lipase-catalyzed transesterification of the corresponding racemic δ-hydroxy esters is a highly effective method. nih.gov Lipases, such as those from Candida antarctica (e.g., Novozym 435), can achieve excellent enantioselectivity (E values up to 360) in organic solvents. nih.govmdpi.com The reaction involves the acylation of one enantiomer of the hydroxy ester, allowing for the separation of the acylated product from the unreacted enantiomer. Subsequent hydrolysis or deacylation yields the two enantiomerically pure hydroxy esters, which can then be cyclized to the corresponding chiral δ-lactones.

A similar strategy has been successfully applied to the resolution of racemic methyl 6-fluoro-chroman-2-carboxylate, a structurally related compound, using two different esterases (EstS and EstR) to produce both the (S) and (R)-acids with high enantiomeric excess (>96% ee). rsc.org This demonstrates the power of using specific enzymes to target each enantiomer in a sequential process. rsc.org

The following table details representative enzymatic resolution strategies.

| Enzyme | Substrate | Reaction Type | Key Findings | Enantiomeric Excess (ee) (%) |

| Candida antarctica Lipase (B570770) B (CAL-B) | Racemic δ-hydroxy esters | Transesterification | High enantioselectivity (E > 200) | Up to 99 nih.gov |

| Candida antarctica Lipase B (CAL-B) | Racemic trans-β-aryl-δ-hydroxy-γ-lactones | Transesterification | Efficient resolution of hydroxylactones | 92-98 mdpi.com |

| Esterases (EstS and EstR) from Geobacillus thermocatenulatus | Racemic methyl 6-fluoro-chroman-2-carboxylate | Hydrolysis | Sequential resolution to obtain both (S) and (R) enantiomers | >96 rsc.org |

| Burkholderia cepacia Lipase | Racemic fluorinated arylcarboxylic acid esters | Hydrolysis | Effective resolution under standard or microwave conditions | High mdpi.com |

Chemo-Enzymatic Hybrid Approaches for Stereocontrol

Chemo-enzymatic methods combine the advantages of chemical catalysis and biocatalysis to achieve outcomes that are difficult to obtain with either method alone. A prominent example in the synthesis of chiral δ-lactones is dynamic kinetic resolution (DKR).

DKR overcomes the 50% yield limitation of conventional kinetic resolution by integrating the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. An efficient DKR process for producing chiral δ-lactones involves the lipase-catalyzed transesterification of a racemic δ-hydroxy ester, coupled with a ruthenium-catalyzed racemization of the hydroxy ester. nih.gov As the enzyme selectively acylates one enantiomer, the chemical catalyst continuously converts the remaining undesired enantiomer back into the racemate, allowing for a theoretical yield of 100% for the single, desired acylated enantiomer with high enantiomeric excess (up to 99%). nih.gov

Another chemo-enzymatic route involves the synthesis of enantiomerically enriched building blocks via enzymatic resolution, followed by chemical transformations to reach the final product. For example, enantiomerically pure allyl alcohols can be obtained by lipase resolution. mdpi.com These chiral alcohols can then undergo a series of chemical reactions, such as esterification followed by an acid-catalyzed epoxidation and lactonization, to yield enantiomerically pure δ-hydroxy-γ-lactones, demonstrating a powerful synergy between enzymatic stereocontrol and classical organic synthesis. mdpi.com These hybrid strategies offer elegant and highly efficient pathways to enantiopure compounds that are valuable as synthetic intermediates. nih.govresearchgate.net

Advanced Structural Characterization and Conformational Analysis of 6 Oxooxane 2 Carboxylic Acid and Its Derivatives

Spectroscopic Elucidation of Molecular Architecture (Focus on Methodological Application)

The precise definition of a molecule's three-dimensional structure is achieved through a synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined use allows for a comprehensive understanding of the molecule's architecture.

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for delineating the stereochemistry and conformational dynamics of 6-Oxooxane-2-carboxylic acid. Both ¹H and ¹³C NMR provide critical data for this purpose.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the oxooxane ring are particularly revealing. The protons on the carbon adjacent to the ring oxygen (C2 and C6) are of significant interest. The proton at the C2 position, being adjacent to both the ring oxygen and the carboxylic acid group, will exhibit a distinct chemical shift. The protons on the methylene (B1212753) groups (C3, C4, and C5) often present as complex multiplets due to spin-spin coupling. The presence of a chiral center at C2 can render the geminal protons on an adjacent methylene group (e.g., C3) diastereotopic, leading to separate signals and coupling constants for each proton. masterorganicchemistry.com This diastereotopicity provides valuable information about the local stereochemical environment.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon (C6) and the carboxyl carbon are highly characteristic, typically appearing in the downfield region of the spectrum (165-185 ppm for the carboxyl carbon and often higher for the lactone carbonyl). oregonstate.eduucl.ac.ukopenstax.orglibretexts.org The chemical shifts of the other ring carbons provide insights into their electronic environment and can be used to distinguish between different conformations. Temperature-dependent NMR studies can also be employed to investigate the conformational flexibility of the oxooxane ring, providing information on the energy barriers between different ring conformations. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 6-Oxooxane-2-carboxylic Acid Derivatives

| Nucleus | Position | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | H on COOH | 10-12 | Broad singlet, position is concentration and solvent dependent. libretexts.org |

| ¹H | H at C2 | 4.0-4.5 | Influenced by the electronegativity of the ring oxygen and the carboxyl group. |

| ¹H | H at C3-C5 | 1.5-2.5 | Complex multiplets, potential for diastereotopicity. |

| ¹³C | COOH | 165-185 | Downfield shift due to the electronegative oxygens. openstax.org |

| ¹³C | C=O (lactone) | 170-180 | Similar to carboxylic acids but can vary with substitution. libretexts.org |

| ¹³C | C2 | 65-75 | Influenced by both the ring oxygen and the carboxyl group. |

| ¹³C | C3-C5 | 20-40 | Aliphatic carbon range. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups present in 6-Oxooxane-2-carboxylic acid and probing intermolecular interactions.

FT-IR spectroscopy is particularly sensitive to polar bonds. The most prominent and diagnostic peaks in the IR spectrum of this compound are the carbonyl (C=O) stretching vibrations. The carboxylic acid C=O stretch typically appears as a strong band between 1710 and 1760 cm⁻¹, while the lactone C=O stretch is also found in a similar region, often around 1735-1750 cm⁻¹. openstax.orglibretexts.orglibretexts.org The broad O-H stretching vibration of the carboxylic acid, typically observed between 2500 and 3300 cm⁻¹, is another key feature and is indicative of hydrogen bonding. openstax.orglibretexts.orglibretexts.org The C-O stretching vibrations of the ether linkage within the oxooxane ring and the carboxylic acid also provide characteristic bands in the fingerprint region (around 1000-1300 cm⁻¹). libretexts.orgmsu.edu

Interactive Data Table: Characteristic Vibrational Frequencies for 6-Oxooxane-2-carboxylic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | FT-IR openstax.org |

| Lactone C=O | Stretch | 1735-1750 | FT-IR libretexts.org |

| Carboxylic Acid C=O | Stretch | 1710-1760 | FT-IR, Raman openstax.orgsapub.org |

| C-O (ether and acid) | Stretch | 1000-1300 | FT-IR libretexts.org |

| C-C | Stretch | 800-1200 | Raman researchgate.net |

Mass Spectrometry Techniques (e.g., GC-MS, ESI-MS) for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of 6-Oxooxane-2-carboxylic acid and for elucidating its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for the analysis of volatile or derivatized carboxylic acids. d-nb.infousherbrooke.ca Derivatization, such as methylation or silylation of the carboxylic acid group, is frequently necessary to increase the volatility and thermal stability of the analyte for GC analysis. nih.govshimadzu.com In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. uni-saarland.de The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org The fragmentation of the oxooxane ring itself can also provide structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that is well-suited for analyzing the intact molecule, often with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight. ESI can be operated in both positive and negative ion modes. In negative ion mode, deprotonation of the carboxylic acid to form the [M-H]⁻ ion is typically observed. Tandem mass spectrometry (MS/MS) can then be performed on this ion to induce fragmentation and obtain structural information. cam.ac.uk The fragmentation pathways in ESI-MS/MS can differ from those in EI and can provide complementary structural details.

Interactive Data Table: Expected Mass Spectrometry Fragments for 6-Oxooxane-2-carboxylic Acid (MW = 144.12 g/mol )

| Ionization Mode | Fragment | m/z | Description |

| EI | [M]⁺ | 144 | Molecular Ion |

| EI | [M-OH]⁺ | 127 | Loss of hydroxyl radical from the carboxylic acid. libretexts.org |

| EI | [M-COOH]⁺ | 99 | Loss of the carboxyl group. libretexts.org |

| EI | C₅H₅O⁺ | 81 | A possible fragment from ring cleavage. |

| ESI (-) | [M-H]⁻ | 143 | Deprotonated molecule. |

| ESI-MS/MS (-) | [M-H-CO₂]⁻ | 99 | Loss of carbon dioxide from the carboxylate. |

Conformational Preferences and Ring Dynamics of the Oxooxane Core

The six-membered oxooxane ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. The presence of substituents, such as the carboxylic acid group at the C2 position, significantly influences these conformational preferences.

Experimental Determination of Preferred Conformations in Solution and Solid State

The preferred conformations of the oxooxane ring in 6-Oxooxane-2-carboxylic acid can be investigated experimentally in both solution and solid states. In solution, NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH) through the Karplus equation, provides valuable insights into the dihedral angles and thus the ring conformation. nih.gov Nuclear Overhauser Effect (NOE) experiments can also be used to determine the spatial proximity of protons, helping to distinguish between different conformational isomers.

In the solid state, X-ray crystallography provides the most definitive picture of the preferred conformation. It can precisely determine bond lengths, bond angles, and torsional angles, revealing the exact puckering of the oxooxane ring. rsc.orgrsc.org This information is crucial for understanding the influence of intermolecular forces, such as hydrogen bonding, on the conformational preferences in the crystalline state.

For six-membered rings like oxooxane, the most common conformations are the chair, boat, and twist-boat forms. canada.cadalalinstitute.com The chair conformation is generally the most stable due to the staggering of all substituents. However, the presence of the lactone group and the C2 substituent can lead to deviations from an ideal chair conformation or even favor other conformations.

Stereoelectronic Effects on Ring Puckering and Conformational Mobility

Stereoelectronic effects, which involve the interaction of electron orbitals, play a critical role in determining the conformational preferences and reactivity of the oxooxane ring. The anomeric effect is a particularly important stereoelectronic interaction in heterocyclic systems containing an oxygen atom. wikipedia.org It describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case, adjacent to the ring oxygen) to prefer an axial orientation, despite potential steric hindrance. This preference is often explained by the stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond. chemtube3d.comnih.gov

In 6-Oxooxane-2-carboxylic acid, the anomeric effect would influence the orientation of the carboxylic acid group at the C2 position. The balance between the anomeric effect and steric interactions will determine the equilibrium between conformers with axial and equatorial carboxylic acid groups. The puckering of the oxooxane ring itself is also influenced by these stereoelectronic interactions, which can affect bond lengths and angles within the ring. The conformational mobility of the ring, or the ease with which it can interconvert between different conformations, is also governed by the energy barriers that are, in part, determined by these stereoelectronic effects. rsc.orgrsc.org

Reactivity and Reaction Mechanisms of 6 Oxooxane 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of 6-oxooxane-2-carboxylic acid can undergo esterification with alcohols in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the corresponding ester. masterorganicchemistry.com

Table 1: Illustrative Kinetic Data for Esterification of a Related Carboxylic Acid

| Reactant | Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |

| Acetic Acid | Ethanol | Sulfuric Acid | 50 | Varies with reactant ratio | rdd.edu.iq |

| Acetic Acid | Ethanol | Sulfuric Acid | 60 | Varies with reactant ratio | rdd.edu.iq |

Note: This table presents data for the esterification of acetic acid as a representative carboxylic acid to illustrate the type of kinetic data available for such reactions. Specific data for 6-Oxooxane-2-carboxylic acid is not available in the reviewed literature.

The carboxylic acid of 6-oxooxane-2-carboxylic acid can be converted to amides through reaction with primary or secondary amines. This transformation typically requires the use of coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. bachem.compeptide.com

In the context of peptide synthesis, 6-oxooxane-2-carboxylic acid could potentially act as a non-standard amino acid building block. The coupling of this molecule to an amino acid or peptide chain would follow standard peptide coupling protocols. The choice of coupling reagent is crucial for achieving high yields and purity, especially when dealing with sterically hindered or sensitive substrates. bachem.comd-nb.info Phosphonium and aminium-based reagents like PyBOP and HATU are known for their high efficiency in challenging coupling reactions. bachem.comd-nb.info

Nucleophilic acyl substitution is the fundamental reaction pathway for the carboxylic acid moiety. units.it This mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, water, after protonation of the hydroxyl group). units.it

Besides esterification and amidation, the carboxylic acid can be converted to other derivatives. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can transform the carboxylic acid into the more reactive acyl chloride. This acyl chloride can then readily react with a variety of nucleophiles, including alcohols, amines, and carboxylates, to form esters, amides, and anhydrides, respectively.

Table 2: Examples of Nucleophilic Acyl Substitution Reactions of Carboxylic Acids

| Starting Material | Reagent(s) | Product | Nucleophile |

| Carboxylic Acid | Alcohol, H⁺ | Ester | Alcohol |

| Carboxylic Acid | Amine, Coupling Agent | Amide | Amine |

| Carboxylic Acid | Thionyl Chloride | Acyl Chloride | Chloride |

| Acyl Chloride | Alcohol | Ester | Alcohol |

| Acyl Chloride | Amine | Amide | Amine |

Note: This table provides a general overview of nucleophilic acyl substitution reactions for a carboxylic acid functional group.

Reactivity at the Oxo (Ketone) Group

The ketone at the C-6 position introduces another reactive center in the molecule, susceptible to nucleophilic attack at the carbonyl carbon. The reactivity of this ketone is influenced by the steric and electronic environment of the tetrahydropyran (B127337) ring.

The carbonyl carbon of the ketone is electrophilic and can be attacked by a wide range of nucleophiles. organicmystery.comkhanacademy.org This addition reaction leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride, lithium aluminum hydride), and cyanide ions. organicmystery.com The facial selectivity of the nucleophilic attack on cyclic ketones can be influenced by the steric hindrance posed by the substituents on the ring. academie-sciences.fracs.org

Table 3: Illustrative Nucleophilic Addition Reactions to a Cyclic Ketone

| Ketone | Nucleophile | Product Type |

| Cyclohexanone (B45756) | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Cyclohexanone | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Cyclohexanone | Hydrogen Cyanide (HCN) | Cyanohydrin |

Note: This table uses cyclohexanone as a representative cyclic ketone to illustrate common nucleophilic addition reactions. The stereochemical outcome of such additions to 6-oxooxane-2-carboxylic acid would depend on the specific reagents and reaction conditions.

The ketone functionality can participate in various condensation reactions. For instance, aldol-type condensation reactions can occur if an enol or enolate can be formed from the ketone. The presence of α-hydrogens allows for deprotonation to form an enolate, which can then act as a nucleophile. researchgate.net Condensation reactions of lactones with primary diamines have also been reported. researchgate.net Furthermore, Claisen-like condensation reactions have been observed in related 3-oxo-N-acylhomoserine lactones. nih.gov

The oxo group can also be involved in cycloaddition reactions. The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, can lead to the formation of oxetanes. mdpi.com Additionally, α-keto lactones have been shown to participate in ruthenium-catalyzed carbonylative cycloaddition reactions with alkenes or alkynes. acs.orgnih.gov In some cases, the ester carbonyl group of an α-keto lactone can unexpectedly participate in a 1,4-dipolar cycloaddition reaction. thieme-connect.com

Table 4: Examples of Condensation and Cycloaddition Reactions Involving Ketones/Lactones

| Reaction Type | Reactants | Product Type | Reference |

| Aldol Condensation | α-Keto lactone, α-isothiocyanato imide | Spirocyclic product | researchgate.net |

| Claisen-like Condensation | 3-Oxo-N-acylhomoserine lactone | Tetramic acid derivative | nih.gov |

| [2+2] Photocycloaddition | α-Diketone, Alkene | Oxetane | mdpi.com |

| Carbonylative Cycloaddition | α-Keto lactone, Alkene/Alkyne, CO | Spirolactone | acs.orgnih.gov |

Note: This table provides examples of reactions involving keto-lactones and related structures to illustrate the potential reactivity of the oxo group in 6-oxooxane-2-carboxylic acid.

Transformations of the Oxane Ring System

The reactivity of 6-oxooxane-2-carboxylic acid is dictated by the interplay of its three key functional groups: a cyclic ester (specifically, a δ-valerolactone), a carboxylic acid, and the underlying cyclic ether (oxane) framework. The transformations primarily involve reactions at the electrophilic carbonyl carbon of the lactone and the nucleophilic or acidic nature of the carboxylic acid group.

Ring-Opening Reactions and Derivatization

The oxane ring in 6-oxooxane-2-carboxylic acid is an activated lactone, making it susceptible to nucleophilic attack and ring-opening. This reactivity, coupled with the presence of the carboxylic acid moiety, allows for various derivatization strategies.

Ring-opening of the δ-valerolactone ring system can be initiated by nucleophiles, heat, or acid catalysts. fiveable.me For instance, reactions with acidic metal bromides (e.g., BBr₃, AlBr₃) can lead to ring cleavage, yielding ω-bromocarboxylic acids after hydrolysis. researchgate.net In the context of polymer chemistry, δ-valerolactone serves as a monomer for ring-opening polymerization, a process often catalyzed by acids, bases, or organometallic compounds to produce aliphatic polyesters. rsc.orgnih.govmdpi.com This reaction underscores the susceptibility of the ester bond within the ring to cleavage.

The primary route for derivatization involves chemical modification of the carboxylic acid group. Such modifications are often employed to enhance the analyte's properties for analytical techniques like liquid chromatography-mass spectrometry (LC-MS), improving chromatographic retention, ionization efficiency, and chemical stability. researchgate.netnih.gov The most common reaction is amidation, where the carboxylic acid is coupled with an amine. nih.gov Esterification with various reagents is also a widely used technique.

| Derivatization Target | Reagent Class | Example Reagent(s) | Purpose | Reference(s) |

| Carboxylic Acid | Amine Coupling Agents | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an amine | Forms amides for improved stability and detection. | nih.gov |

| Carboxylic Acid | Isotopic Labeling Reagents | Diazo-based compounds (e.g., DQmB) | Increases mass for MS detection and enables sensitive quantification. | acs.org |

| Carboxylic Acid | Phosphonium Reagents | Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) (TMPP) | Adds a permanently charged tag for enhanced ESI-MS/MS detection. | researchgate.net |

These derivatization reactions typically target the exocyclic carboxylic acid group, leaving the lactone ring intact under controlled conditions. For example, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) can selectively form an amide at the carboxylic acid function without inducing ring-opening of the lactone. nih.gov

Oxidation and Reduction Chemistry of the Cyclic Ether

The oxidation and reduction chemistry of 6-oxooxane-2-carboxylic acid is centered on the two carbonyl groups: the lactone and the carboxylic acid. The cyclic ether linkage itself is generally resistant to common oxidizing and reducing agents.

Reduction

The choice of reducing agent determines the reaction's outcome due to the different reactivities of the lactone and carboxylic acid functionalities.

Lithium Aluminum Hydride (LiAlH₄) : As a powerful and non-selective reducing agent, LiAlH₄ readily reduces both esters and carboxylic acids. clinisciences.comharvard.edu It will reduce the carboxylic acid group to a primary alcohol. Simultaneously, LiAlH₄ is capable of the reductive cleavage of the lactone ring to furnish a diol. masterorganicchemistry.combyjus.comadichemistry.com Therefore, treatment of 6-oxooxane-2-carboxylic acid with LiAlH₄ is expected to open the oxane ring and reduce both carbonyl functions, yielding a triol.

Sodium Borohydride (NaBH₄) : This is a much milder reducing agent. It is effective for the reduction of aldehydes and ketones but is generally unreactive toward esters, lactones, and carboxylic acids under standard conditions. masterorganicchemistry.com Consequently, NaBH₄ is not expected to reduce either the lactone or the carboxylic acid group of 6-oxooxane-2-carboxylic acid, allowing for selective reactions elsewhere in a more complex molecule.

| Functional Group | LiAlH₄ | NaBH₄ | Product | Reference(s) |

| Lactone (Cyclic Ester) | Reactive | Unreactive | Diol (via ring-opening) | masterorganicchemistry.com, adichemistry.com, masterorganicchemistry.com |

| Carboxylic Acid | Reactive | Unreactive | Primary Alcohol | clinisciences.com, byjus.com |

| Ketone (for comparison) | Reactive | Reactive | Secondary Alcohol | organicchemistrytutor.com, libretexts.org |

Oxidation

Further oxidation of the 6-oxooxane-2-carboxylic acid molecule primarily involves the lactone's carbonyl group. The most notable reaction is the Baeyer-Villiger oxidation. This process converts cyclic ketones into lactones using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). nrochemistry.comrsc.org In the case of 6-oxooxane-2-carboxylic acid, which is already a lactone, the Baeyer-Villiger reaction would insert another oxygen atom into the ring adjacent to the existing carbonyl group. This would result in a ring expansion, transforming the six-membered lactone into a seven-membered ring containing a peroxide or anhydride-like linkage, which could be valuable for further synthetic transformations. jk-sci.commdpi.com

Rearrangement Reactions

The principal rearrangement reaction relevant to the 6-oxooxane-2-carboxylic acid structure is the Baeyer-Villiger oxidation, which is mechanistically classified as a rearrangement. slideshare.net

The reaction proceeds through the formation of a tetrahedral intermediate, often called a Criegee intermediate, after the nucleophilic attack of a peroxyacid on the protonated carbonyl carbon of the lactone. nrochemistry.comrsc.org This is followed by the concerted migration of one of the adjacent carbon atoms to the electrophilic oxygen of the peroxide group, leading to the insertion of an oxygen atom and expansion of the ring. rsc.orgjk-sci.com

The regioselectivity of the migration depends on the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com For 6-oxooxane-2-carboxylic acid, the migration could involve either the C5 or the C1 atom of the oxane ring. The specific stereoelectronic factors of the cyclic system would determine the precise outcome of the rearrangement. jk-sci.com This reaction is a powerful tool for synthesizing larger ring lactones from smaller cyclic ketones. mdpi.com

Biochemical and Biological Research on 6 Oxooxane 2 Carboxylic Acid and Its Analogues Mechanistic and Molecular Focus

Biosynthesis and Natural Occurrence of 6-Oxooxane-2-carboxylic Acid and Related Structures

Carboxylic acids and their derivatives, including lactones (cyclic esters) like 6-oxooxane-2-carboxylic acid, are widespread in nature and serve as fundamental components in various biological processes. wikipedia.orglibretexts.org Their biosynthesis is often intricate, involving multi-step enzymatic pathways.

The direct biosynthetic pathway for 6-oxooxane-2-carboxylic acid is not extensively documented in the literature. However, the formation of analogous structures provides a model for its likely metabolic origin. The core structure, a lactone, is a cyclic ester formed by the intramolecular condensation of a hydroxyl group and a carboxylic acid group within the same molecule.

A key example is the formation of D-galactaro-1,5-lactone, a trihydroxy analogue of 6-oxooxane-2-carboxylic acid. This compound is known to be an aldarolactone that can be formed through the intramolecular cyclocondensation of galactaric acid, and it has been identified as a bacterial xenobiotic metabolite. nih.gov This suggests that the precursor to a lactone like 6-oxooxane-2-carboxylic acid is likely a linear hydroxy dicarboxylic acid. For instance, 6-hydroxy-2-oxohexanedioic acid could be a plausible precursor that undergoes intramolecular esterification to form the six-membered oxane ring.

Many natural long-chain carboxylic acids are synthesized from the linkage of acetate (B1210297) units, which explains the prevalence of even-numbered carbon chains in these molecules. libretexts.org General metabolic pathways, such as the 2-oxocarboxylic acid metabolism pathway, illustrate the central role of these molecules as intermediates in the biosynthesis and degradation of amino acids and carbohydrates. kegg.jp For example, the chain extension of 2-oxocarboxylic acids can occur via a pathway similar to the citric acid cycle. kegg.jp

The biosynthesis of natural products is catalyzed by a diverse array of enzymes. beilstein-journals.org The formation of a lactone ring from a linear hydroxy acid is an esterification reaction. In biological systems, this can be catalyzed by enzymes from the hydrolase class (EC 3.1.1.-) acting in reverse of their typical hydrolytic function. mdpi.comuniovi.es More commonly, specific synthases or ligases catalyze such condensation reactions, often utilizing energy from ATP. nih.gov

For instance, the ATP-grasp superfamily of enzymes catalyzes the ATP-assisted reaction of a carboxylic acid with a nucleophile, proceeding through a reactive acylphosphate intermediate. nih.gov While often forming amide bonds, this mechanism is a general model for activating a carboxylate for condensation. The final step in the biosynthesis of many carboxylic acids involves the hydrolysis of an amide or ester precursor. The well-studied auxin biosynthesis pathway in plants provides an example, where indole-3-acetamide (B105759) hydrolase (iaaH) hydrolyzes an amide to form the final indole-3-acetic acid. port.ac.uk This highlights the critical role of hydrolases in the terminal steps of carboxylic acid formation. port.ac.uk

Molecular Interactions and Biochemical Mechanism Studies

The biological activity of 6-oxooxane-2-carboxylic acid and its analogues is defined by their interactions with cellular macromolecules, primarily enzymes and receptors.

The oxane-carboxylic acid structure can interact with various enzymes, particularly hydrolases and oxidoreductases.

Hydrolases: Carboxylic ester hydrolases (EC 3.1.1.x) are a major class of enzymes that catalyze the hydrolysis of ester bonds, such as the lactone ring in 6-oxooxane-2-carboxylic acid. nih.gov These enzymes are ubiquitous and play roles in metabolite regulation and signal transduction. mdpi.com Most belong to the α/β-hydrolase superfamily, characterized by a conserved catalytic triad, typically composed of a serine, a histidine, and an acidic residue (aspartate or glutamate). nih.gov

Research on a structurally related compound, 2-hydroxy-6-oxo-2,4-heptadienoate, showed it is hydrolyzed by a specific hydrolase isolated from Pseudomonas putida. nih.gov Studies on two versions of this enzyme revealed differences in their physical properties but similar kinetic parameters and substrate ranges. nih.gov These enzymes were inhibited by reagents targeting cysteine residues, such as p-chloromercuribenzoate, but were not dependent on divalent metal ions like Mg²⁺ or Mn²⁺ for activity. nih.gov

| Enzyme/Analogue System | Enzyme Source | Molecular Weight (kDa) | Key Findings | Reference(s) |

| 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase | Pseudomonas putida NCIB 10015 | 118 | Hydrolyzes the 6-oxo substrate; dissociates into 27.7 kDa subunits. | nih.gov |

| 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase | Pseudomonas putida NCIB 9865 | 100 | Similar Km to the NCIB 10015 enzyme; dissociates into 25 kDa subunits. | nih.gov |

| Serine Hydrolases (General) | Various | N/A | Can catalyze promiscuous perhydrolysis of carboxylic acids to form peroxycarboxylic acids. | umn.edu |

Oxidoreductases: Oxidoreductases (EC 1) catalyze redox reactions. wikipedia.org Human tyrosinase, an oxidoreductase involved in melanin (B1238610) synthesis, has been shown to possess 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity, converting the indolic intermediate into a quinone. nih.gov This demonstrates that oxidoreductases can act on carboxylic acid-containing ring structures. Another example involves the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), an oxidoreductase that is the target of the inhibitor Brequinar, a compound containing a carboxylic acid moiety. nih.gov

Derivatives of oxane- and pyrimidine-carboxylic acids have been investigated as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are transcription factors that regulate genes involved in glucose and lipid metabolism. Dual activation of PPARα and PPARγ is a therapeutic strategy of interest.

Several series of synthetic analogues have been designed to act as PPAR agonists:

Pyrimidine Derivatives: A series of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives were designed as substitutes for the thiazolidinedione head group found in many antidiabetic drugs. nih.gov These compounds were found to be high-affinity ligands for PPARγ, with binding affinities comparable to clinically used drugs. nih.gov

Dioxane Derivatives: Novel 1,3-dioxane-2-carboxylic acid derivatives containing an oxazole (B20620) tail were synthesized as PPARα/γ dual agonists. nih.gov The lead compound from this series, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid, demonstrated potent agonistic activity for both receptor subtypes. nih.gov

Triterpenoid Derivatives: Amides of dihydrobetulonic acid, a natural triterpenoid, were synthesized incorporating a pharmacophore from known PPAR agonists. mdpi.com These hybrid molecules were shown to act as dual PPARα/γ agonists, with activity dependent on the length of the linker connecting the two moieties. mdpi.com

| Derivative Class | Target Receptor(s) | Key Structural Features | Mechanism of Action | Reference(s) |

| 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acids | PPARγ | Pyrimidone core as a substitute for thiazolidinedione. | High-affinity binding to PPARγ ligand-binding domain. | nih.gov |

| 1,3-dioxane-2-carboxylic acids | PPARα/γ | Dioxane carboxylic acid head with a substituted oxazole tail. | Dual agonism, activating both PPARα and PPARγ. | nih.gov |

| Dihydrobetulonic acid amides | PPARα/γ | Triterpenoid scaffold linked to an (S)-2-ethoxy-3-phenylpropanoic acid pharmacophore. | Dual agonism, with activity modulated by linker length. | mdpi.com |

The interaction of these compounds with enzymes and receptors leads to the modulation of intracellular signaling cascades.

One key mechanism is the activation of AMP-activated protein kinase (AMPK). An analogue, 6-phenyloxane-2-carboxylic acid, was found to enhance glucose uptake in hepatocytes by activating AMPK, demonstrated by a 2.3-fold increase in the levels of phosphorylated (active) AMPK. vulcanchem.com AMPK is a central regulator of cellular energy homeostasis, and its activation triggers a switch from anabolic to catabolic pathways.

Activation of PPARs by the derivatives mentioned previously directly modulates gene transcription. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, altering their expression. This leads to changes in the cellular machinery involved in lipid uptake, fatty acid oxidation, and glucose metabolism. nih.govmdpi.com

Furthermore, related structures can influence inflammatory pathways. Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are inflammatory mediators. nih.gov Phytonutrients with structures related to carboxylic acids can modulate the COX-2 pathway, as well as upstream signaling molecules like mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB. nih.gov Another analogue, 6-isopropoxy-9-oxoxanthene-2-carboxylic acid (AH 6809), acts as an antagonist at the human EP2 receptor, a receptor for prostaglandin (B15479496) E2. nih.gov This action inhibits PGE2-stimulated increases in intracellular cyclic AMP (cAMP), a crucial second messenger in many signaling pathways. nih.gov

Role as a Biochemical Probe or Building Block in In Vitro Systems

The chemical structure of 6-Oxooxane-2-carboxylic acid, featuring both a lactone and a carboxylic acid, presents two reactive handles that can be exploited for the synthesis of more complex molecules. This makes the δ-lactone core a valuable building block in medicinal chemistry and chemical biology for the generation of compound libraries aimed at discovering new bioactive agents. Although direct studies on 6-Oxooxane-2-carboxylic acid are scarce, research on its analogues demonstrates their utility in various in vitro applications, from probing enzyme activity to serving as precursors for therapeutic agents.

One area of significant interest is the use of δ-lactone derivatives to study and modulate bacterial communication, a process known as quorum sensing (QS). For instance, α-alkylidene δ-lactones have been identified as inhibitors of QS in the bacterium Chromobacterium strain CV026. These compounds are structurally similar to the natural signaling molecules, N-acyl-homoserine lactones (AHLs), used by these bacteria. This similarity allows them to act as competitive antagonists for the CviR receptor, a key protein in the QS circuit. In vitro assays have demonstrated that these synthetic lactones can effectively reduce the production of violacein (B1683560), a pigment controlled by QS, and inhibit chitin (B13524) hydrolysis, another QS-regulated phenotype. Molecular docking studies have further supported these findings, suggesting that the lactones bind to the autoinducer-binding domain of the CviR protein. nih.gov This positions α-alkylidene δ-lactones as valuable biochemical probes for dissecting the molecular mechanisms of bacterial communication and as potential leads for the development of novel anti-infective agents that work by disrupting bacterial virulence rather than by direct bactericidal action.

The δ-lactone scaffold is also a common feature in natural products with interesting biological activities, and synthetic derivatives are frequently created to explore structure-activity relationships (SAR) and develop new therapeutic leads. For example, various δ-lactone derivatives have been synthesized and evaluated for their in vitro antifungal and antiviral activities. researchgate.net These studies often involve the screening of a library of related compounds to identify the specific structural features that are crucial for their biological effects. The mechanism of action for some of these antifungal lactones has been linked to damage of the fungal cell wall and membrane. researchgate.net

Furthermore, the δ-valerolactone ring is a key component in the synthesis of biodegradable polymers with applications in drug delivery systems. The ability to modify the lactone ring allows for the fine-tuning of the polymer's physical and chemical properties.

While not directly focused on 6-Oxooxane-2-carboxylic acid, the study of related compounds provides a framework for how this molecule could be utilized in biochemical research. For example, D-glucaro-1,5-lactone, which has the IUPAC name (2S,3S,4S,5R)-3,4,5-trihydroxy-6-oxooxane-2-carboxylic acid, is a hydroxylated analogue of the target compound. nih.gov Its role in carbohydrate chemistry and as a potential enzyme inhibitor highlights the functional importance of the 6-oxooxane-2-carboxylic acid core.

The following table summarizes the in vitro biological activities of various δ-lactone analogues, illustrating the diverse applications of this class of compounds as biochemical probes and building blocks.

| Compound/Analogue Class | In Vitro Application/Activity | Organism/System Studied | Key Findings | Reference(s) |

| α-Alkylidene δ-lactones | Quorum Sensing Inhibition | Chromobacterium strain CV026 | Inhibition of violacein production and chitin hydrolysis; interaction with the CviR receptor. | nih.gov |

| δ-Decalactones | Antifungal Activity | Aspergillus niger, Candida albicans | Inhibition of fungal growth. | researchgate.net |

| Massoia Lactone Analogues | Antifungal & Antiviral Activity | Various fungal and viral strains | Broad-spectrum activity, mechanism related to cell wall and membrane damage. | researchgate.net |

| δ-Valerolactone | Polymer Synthesis | N/A | Building block for biodegradable polymers used in drug delivery. | |

| Synthetic Hydrangenol Derivative (containing δ-valerolactone moiety) | Anti-inflammatory & Antinociceptive Activity | Carrageenan-induced paw edema in rats | Reduced inflammation and pain response. | ovid.com |

Computational and Theoretical Chemical Studies of 6 Oxooxane 2 Carboxylic Acid

Mechanistic Computational Studies of Chemical and Biochemical Transformations of 6-Oxooxane-2-carboxylic Acid

Computational chemistry provides powerful tools to investigate the intricate details of chemical and biochemical transformations at a molecular level. For 6-Oxooxane-2-carboxylic acid, which is a substituted δ-valerolactone, mechanistic computational studies can elucidate reaction pathways, identify transient intermediates, and characterize the energetics of these processes. Given the structural similarity to δ-valerolactone, computational studies on the hydrolysis and other transformations of δ-valerolactone can serve as a valuable proxy to understand the reactivity of 6-Oxooxane-2-carboxylic acid.

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis and reaction pathway mapping are fundamental to understanding the mechanism of a chemical reaction. These computational techniques aim to locate the minimum energy path from reactants to products, identifying the transition state (the highest point on this path) and any intermediates. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

A key transformation for lactones like 6-Oxooxane-2-carboxylic acid is hydrolysis, which involves the ring-opening of the cyclic ester. Computational studies on analogous lactones, such as δ-valerolactone, have extensively mapped the reaction pathways for hydrolysis under acidic, neutral, and alkaline conditions researchgate.nethw.ac.ukacs.org.

Alkaline Hydrolysis: Under basic conditions, the hydrolysis of δ-lactones typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism researchgate.netnih.gov. This pathway involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone, leading to a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond and opening the ring to form the corresponding hydroxy carboxylate.

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis mechanism is more complex. It can proceed through either a bimolecular (AAC2) or a unimolecular (AAC1) pathway, with the former generally being more favorable under milder acidic conditions hw.ac.uk. The AAC2 mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the ring-opened product. The AAC1 mechanism, which involves the formation of an acylium ion intermediate, typically becomes more competitive under strongly acidic conditions hw.ac.uk.

Neutral Hydrolysis: Even in the absence of acid or base catalysts, lactones can undergo hydrolysis, albeit at a slower rate. Computational studies have shown that in neutral hydrolysis, water molecules can act as both a nucleophile and a proton shuttle, facilitating the reaction through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate researchgate.netacs.org.

The table below presents representative calculated activation free energies (ΔG‡) for the hydrolysis of δ-valerolactone under different conditions, which can be considered indicative for 6-Oxooxane-2-carboxylic acid.

| Reaction Condition | Mechanism | Model System | Calculated ΔG‡ (kcal/mol) |

| Alkaline | BAC2 | δ-valerolactone + OH⁻ | ~15 |

| Acidic | AAC2 | δ-valerolactone + H₃O⁺ | ~24 |

| Neutral | Water-catalyzed | δ-valerolactone + nH₂O | >30 |

Note: The values are approximate and can vary depending on the computational method and solvent model used.

Solvent Effects and Implicit/Explicit Solvation Models

The solvent plays a crucial role in chemical reactions, particularly those involving charged or polar species, such as the hydrolysis of lactones. Computational models must accurately account for solvent effects to provide reliable predictions of reaction energetics and mechanisms. Two main approaches are used to model solvation: implicit and explicit models.

Implicit Solvation Models: Implicit or continuum models, such as the Polarizable Continuum Model (PCM) or the Solvent Model Density (SMD), represent the solvent as a continuous dielectric medium researchgate.net. These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. However, they often fail to describe specific solute-solvent interactions, such as hydrogen bonding, which can be critical in many reactions.

Explicit Solvation Models: Explicit models treat individual solvent molecules quantum mechanically or with molecular mechanics. This approach can accurately describe specific interactions like hydrogen bonding. However, including a large number of explicit solvent molecules is computationally very expensive.

Hybrid Implicit-Explicit Models: To balance accuracy and computational cost, hybrid or mixed solvation models are frequently employed in the study of reaction mechanisms in solution researchgate.nethw.ac.uknih.gov. In these models, a few solvent molecules that are directly involved in the reaction (e.g., forming hydrogen bonds with the reactant or transition state) are treated explicitly, while the bulk solvent is represented by an implicit continuum model.

For the hydrolysis of lactones, computational studies have demonstrated the necessity of including explicit water molecules to accurately model the reaction nih.govsemanticscholar.org. For instance, in the BAC2 mechanism, explicit water molecules can stabilize the hydroxide nucleophile and the tetrahedral intermediate through hydrogen bonding. In acid-catalyzed hydrolysis, explicit water molecules are essential for modeling the proton transfer steps. The number of explicit water molecules included in the calculation can significantly impact the calculated activation energy, with the energy often converging after the inclusion of a first and sometimes a second solvation shell nih.gov.

The following table illustrates the effect of different solvation models on the calculated activation free energy for the alkaline hydrolysis of a model lactone.

| Solvation Model | Number of Explicit Water Molecules | Calculated ΔG‡ (kcal/mol) |

| Gas Phase | 0 | Higher |

| Implicit (PCM) | 0 | Lower |

| Hybrid (PCM) | 1 | Significantly Lowered |

| Hybrid (PCM) | 4-6 | Converged Value |

Note: This table provides a qualitative representation of the trend observed in computational studies of lactone hydrolysis.

Advanced Analytical Methodologies for 6 Oxooxane 2 Carboxylic Acid in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 6-Oxooxane-2-carboxylic acid from interfering components within a sample. The choice of technique is primarily dictated by the analyte's physicochemical properties and the complexity of the sample matrix.

Direct analysis of 6-Oxooxane-2-carboxylic acid by gas chromatography (GC) is challenging due to its high polarity and low volatility, which can lead to poor peak shape, broad peaks, and low sensitivity. colostate.edu To overcome these limitations, derivatization is an essential prerequisite. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. gcms.cz

Derivatization Strategies: The primary target for derivatization is the active hydrogen of the carboxylic acid group. Common strategies include:

Silylation: This is a widely used method where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. usherbrooke.ca The resulting TMS ester of 6-Oxooxane-2-carboxylic acid is significantly more volatile and less polar, leading to improved chromatographic performance on standard nonpolar columns. gcms.czusherbrooke.ca

Alkylation (Esterification): This strategy involves converting the carboxylic acid into an ester, typically a methyl or ethyl ester. colostate.edu This can be achieved using reagents like methanolic HCl or dimethylformamide dialkylacetals. researchgate.netnih.gov For trace analysis, derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can be employed to produce derivatives that are highly sensitive to electron capture detection (ECD). researchgate.netnih.gov

Method Development and Optimization: Optimization of a GC method involves several factors. The derivatization step requires optimization of temperature, reaction time, and solvent to ensure a complete and reproducible reaction. lmaleidykla.lt For the chromatographic separation, a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-polydimethylsiloxane) is typically suitable for the derivatized analyte. The temperature program of the GC oven must be optimized to ensure adequate separation from other matrix components and to achieve sharp, symmetrical peaks.

Interactive Data Table: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatizing Reagent | Abbreviation | Derivative Formed | Key Advantages |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ester | Highly volatile derivatives, clean reaction byproducts. lmaleidykla.lt |

| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) ester | Often used as a catalyst to enhance silylation efficiency. usherbrooke.ca |

| Methanolic Hydrochloride | Methanolic HCl | Methyl ester | Simple and cost-effective method for esterification. nih.gov |

| Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl (PFB) ester | Creates derivatives with high electron capture response, suitable for trace analysis. researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of polar, non-volatile compounds like 6-Oxooxane-2-carboxylic acid without the need for derivatization. mdpi.com It is particularly well-suited for assessing the purity of the compound and for analyzing its concentration in complex mixtures.

Several HPLC modes can be employed:

Reversed-Phase (RP-HPLC): This is the most common HPLC mode. Due to the polarity of 6-Oxooxane-2-carboxylic acid, retention on standard C18 columns can be weak. helixchrom.com Retention can be improved by using a highly aqueous mobile phase, often acidified with formic acid or phosphoric acid to suppress the ionization of the carboxyl group. mdpi.com Polar-endcapped or polar-embedded stationary phases can also enhance the retention of polar analytes. helixchrom.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds. helixchrom.com In this mode, a polar stationary phase is used with a mobile phase rich in a nonpolar organic solvent (like acetonitrile). Water acts as the strong eluting solvent. This technique can provide excellent retention and separation for polar carboxylic acids. semanticscholar.org

Ion-Exchange Chromatography (IEC): Anion-exchange chromatography can be used to separate 6-Oxooxane-2-carboxylic acid based on the negative charge of its carboxylate form. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.

For purity assessment, HPLC coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (approx. 210 nm) can be used. nih.gov The peak area percentage of the main compound relative to any impurities provides a measure of its purity.

Interactive Data Table: Comparison of HPLC Modes for 6-Oxooxane-2-carboxylic Acid Analysis

| HPLC Mode | Stationary Phase Type | Mobile Phase Composition | Principle of Separation | Suitability for 6-Oxooxane-2-carboxylic acid |

| Reversed-Phase (RP) | Nonpolar (e.g., C18) | High aqueous content, acidified | Partitioning based on hydrophobicity | Good, but may require specialized columns for sufficient retention. helixchrom.com |

| Hydrophilic Interaction (HILIC) | Polar (e.g., silica, amide) | High organic content (e.g., >80% acetonitrile) | Partitioning into an adsorbed water layer on the stationary phase | Excellent for highly polar compounds. semanticscholar.org |

| Anion-Exchange (AEC) | Stationary phase with positive charges | Aqueous buffer | Ionic interaction based on negative charge of the analyte | Highly suitable, separates based on acidic nature. nih.gov |

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. ceu.es It is an ideal technique for analyzing small, charged molecules like 6-Oxooxane-2-carboxylic acid, offering extremely high separation efficiency and resolution. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, provide unparalleled specificity and sensitivity for both qualitative and quantitative analysis.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) combines the high separation power of GC with the definitive identification capabilities of MS. nih.gov As with GC, a derivatization step is mandatory for 6-Oxooxane-2-carboxylic acid to make it volatile. usherbrooke.ca

Qualitative Analysis: After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum, which shows the molecular ion and a unique pattern of fragment ions, acts as a chemical fingerprint. This allows for unambiguous identification of the compound by comparing the obtained spectrum with established mass spectral libraries (e.g., NIST, Wiley). usherbrooke.casilae.it

Quantitative Analysis: For precise and sensitive quantification, GC-MS is often operated in selected ion monitoring (SIM) mode. nih.gov In this mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte rather than scanning the entire mass range. This significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for very low detection limits. usherbrooke.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and versatile technique for the analysis of 6-Oxooxane-2-carboxylic acid in complex matrices. nih.gov It allows for the direct analysis of the compound in its native form without the need for derivatization. nih.gov

The most common interface used is Electrospray Ionization (ESI), which is a soft ionization technique ideal for polar molecules. For a carboxylic acid, ESI is typically performed in negative ion mode, where the analyte is detected as the deprotonated molecule, [M-H]⁻. mdpi.com

LC-MS/MS for Quantification: For the highest level of selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed. researchgate.net This is often performed on a triple quadrupole (QQQ) mass spectrometer. mdpi.com The process involves:

Selection: The deprotonated parent ion [M-H]⁻ of 6-Oxooxane-2-carboxylic acid is selected in the first quadrupole (Q1).

Fragmentation: The selected ion is fragmented by collision-induced dissociation (CID) in the second quadrupole (Q2, the collision cell).

Detection: A specific, stable fragment ion is selected and monitored in the third quadrupole (Q3).

This specific transition from a parent ion to a fragment ion is known as a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transition. It is highly specific to the target analyte, effectively eliminating matrix interferences and enabling accurate quantification even at very low concentrations. nih.gov While not always necessary, derivatization can occasionally be used in LC-MS to enhance ionization efficiency or improve chromatographic retention on reversed-phase columns. researchgate.net

Interactive Data Table: Example LC-MS/MS Method Parameters for 6-Oxooxane-2-carboxylic acid

| Parameter | Setting | Rationale |

| Chromatography Mode | HILIC or Reversed-Phase | Provides retention and separation from matrix components. semanticscholar.orgnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Ideal for ionizing polar carboxylic acids to form [M-H]⁻ ions. mdpi.com |

| Parent Ion (Q1) | m/z 143.03 (Calculated for C6H7O4) | Corresponds to the deprotonated molecule [M-H]⁻. |

| Collision Energy | Optimized experimentally | Energy required to produce stable and abundant fragment ions. |

| Fragment Ion (Q3) | e.g., m/z 99.04 (loss of CO2) | A characteristic fragment used for specific detection and quantification. |

| Monitored Transition | 143.03 → 99.04 | This specific parent-to-fragment transition provides high selectivity (SRM). nih.gov |

Spectroscopic Quantification and Detection Methods

Spectroscopic methods are pivotal for both the quantification and structural elucidation of 6-Oxooxane-2-carboxylic acid. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its concentration and chemical environment.

UV-Visible spectroscopy can be a straightforward method for determining the concentration of 6-Oxooxane-2-carboxylic acid in solutions, provided that interfering substances are absent. The absorption of UV light by this molecule is primarily attributed to electronic transitions within its two chromophores: the carboxylic acid group and the ketone group.

Non-conjugated carboxylic acids typically exhibit a weak absorption maximum (λmax) around 210 nm. researchgate.net The ketone functional group in a saturated ring system, on the other hand, undergoes a weak n→π* transition, which is observed in the region of 270-300 nm. masterorganicchemistry.com The exact position and intensity of these absorption bands can be influenced by the solvent used for the analysis. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

Table 1: Predicted UV-Visible Absorption Maxima for 6-Oxooxane-2-carboxylic Acid

| Functional Group | Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Carboxylic Acid | n→σ | ~210 | Low |

| Ketone | n→π | 270-300 | Very Low |

Note: The exact λmax and molar absorptivity are dependent on the solvent and pH of the medium.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural confirmation and purity assessment of 6-Oxooxane-2-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the downfield region of 10-12 ppm. pressbooks.pub The protons on the carbon adjacent to the carboxylic acid and the ketone will also be deshielded. Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule, ensuring its structural homogeneity. princeton.edu

¹³C NMR spectroscopy is also highly informative. The carbonyl carbon of the carboxylic acid is typically observed in the 165-185 ppm range, while the ketone carbonyl carbon will also appear in the downfield region. pressbooks.pub The carbon atoms of the oxane ring will have characteristic shifts depending on their proximity to the oxygen atom and the carbonyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Oxooxane-2-carboxylic Acid

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | 10.0 - 12.0 | - |

| Carboxyl C | - | 165 - 185 |

| C2-H | 4.0 - 4.5 | 70 - 80 |

| C3-H₂ | 1.8 - 2.2 | 20 - 30 |

| C4-H₂ | 1.6 - 2.0 | 20 - 30 |

| C5-H₂ | 2.2 - 2.6 | 35 - 45 |

| C6 (Ketone C) | - | 200 - 210 |

Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Sample Preparation and Enrichment Strategies for Analytical Applications

Effective sample preparation is crucial for the accurate analysis of 6-Oxooxane-2-carboxylic acid, especially when it is present at low concentrations in complex matrices such as biological fluids or environmental samples. The goal is to isolate the analyte from interfering components and concentrate it to a level suitable for detection.